

Voriconazole: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of fungal pathogens.[1] It is a critical therapeutic option for the treatment of invasive fungal infections, particularly in immunocompromised patients.[1] **Voriconazole**'s mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14α -lanosterol demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] A thorough understanding of its synthesis and chemical properties is paramount for its effective development, formulation, and clinical application.

Synthesis of Voriconazole

The synthesis of **voriconazole** is a complex process that requires precise control of stereochemistry to obtain the desired (2R,3S)-enantiomer, which is the active pharmaceutical ingredient. Several synthetic routes have been developed, each with its own advantages and challenges.

Pfizer's Commercial Synthesis



The initial commercial synthesis developed by Pfizer involves a diastereoselective addition of a substituted ethylpyrimidine-organometallic derivative to an arylketone, followed by a resolution process to isolate the desired enantiomer.[3] A retrosynthetic analysis of this approach is outlined below. The key steps include the formation of a racemic intermediate, which is then resolved using a chiral acid.[3]

A significant aspect of this process is the diastereoselective addition reaction, where an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is added to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, achieving a high diastereomeric ratio.[3] The final step involves the resolution of the racemate using (1R)-10-camphorsulfonic acid to yield the optically pure (2R,3S)-**voriconazole**.[3]

Enantioselective Synthesis

More recent approaches have focused on the development of enantioselective syntheses to avoid the inefficient resolution step of the racemic mixture. One notable method involves a seven-step sequence where the key step is a catalytic asymmetric cyanosilylation to construct the consecutive tetra- and trisubstituted stereogenic centers.[4][5] This method offers a more direct route to the desired enantiomer.[4][6]

Another enantioselective strategy employs an asymmetric epoxidation of a tetrasubstituted (Z)-alkene to establish the critical contiguous carbon stereocenters in a single step.[7]

Synthesis via Reformatsky-Type Reaction

A process involving a Reformatsky-type coupling reaction has also been reported for the synthesis of **voriconazole**.[8][9][10] This method utilizes a substituted thiopyrimidine derivative in a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the desired enantiomeric pair.[8] The subsequent removal of the thiol derivative and optical resolution yields the final product.[8]

Experimental Protocols

General Procedure for Reformatsky-Type Coupling Reaction:

To a stirred suspension of zinc powder (treated with 1N HCl) and lead powder in tetrahydrofuran, a solution of iodine in tetrahydrofuran is slowly added. The mixture is then



cooled, and a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a 4-(1-bromo-ethyl)-6-(substituted-phenylsulfanyl)-5-fluoropyrimidine derivative in tetrahydrofuran is added over a period of one hour. The reaction mixture is then warmed to room temperature and stirred for an additional hour.[8]

General Procedure for Removal of Thiol Derivative:

The racemic intermediate from the Reformatsky-type reaction can be treated with zinc and ammonium formate in a mixture of water and an organic solvent to reductively remove the thiol group, yielding racemic **voriconazole** in high yield and purity.[9]

Optical Resolution:

Racemic **voriconazole** is dissolved in a suitable solvent, and a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid, is added. The diastereomeric salt of the desired (2R,3S)-enantiomer crystallizes out of the solution and is isolated by filtration. The free base is then liberated by treatment with a base.

Chemical Properties of Voriconazole

The physicochemical properties of **voriconazole** are crucial for its formulation, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of Voriconazole



Property	Value	Source(s)
Molecular Formula	C16H14F3N5O	[1]
Molecular Weight	349.31 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	127-134 °C	[1][11]
рКа	Not explicitly found in search results.	
Solubility		_
Water	Low aqueous solubility (0.5-0.71 mg/mL at neutral pH)	[12]
Acidic Conditions (pH 1.2)	Increased solubility (2.7 mg/mL)	[11][13]
DMSO	70 mg/mL	[11]
Ethanol	70 mg/mL	[11]
LogP	Not explicitly found in search results.	

Stability Profile

Voriconazole's stability is a critical consideration for its storage and administration. Forced degradation studies have shown that it is susceptible to degradation under specific conditions. [11]

- Acidic Conditions: Voriconazole is relatively stable in acidic environments.[11]
- Basic Conditions: Significant degradation occurs under basic (alkaline) conditions through hydrolysis.[11][14]
- Oxidative Conditions: The drug exhibits some degradation when exposed to oxidative stress.
 [11]

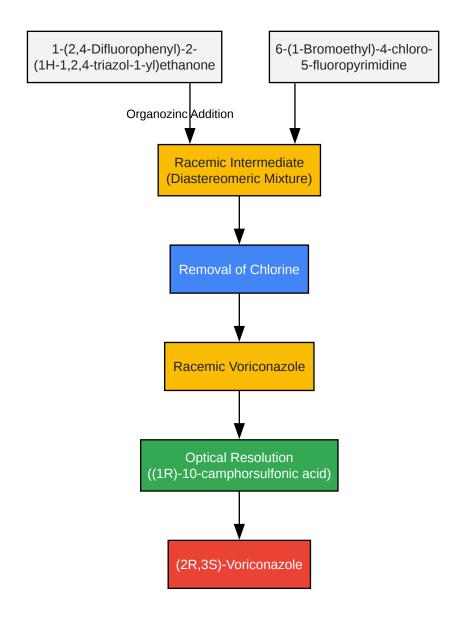


- Thermal Conditions: Degradation occurs at elevated temperatures.[11][14] The major degradation product identified is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. [14]
- Photolytic Conditions: Voriconazole is sensitive to light, and photodegradation can occur
 with prolonged exposure to UV radiation.[11][14]

In aqueous solutions for injection, **voriconazole**'s stability is dependent on the diluent and storage temperature. When diluted in 0.9% sodium chloride or 5% glucose, it is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C.[15] When protected from light, **voriconazole** injection (2 mg/mL) in 0.9% sodium chloride is stable for eight days at 4°C or 25°C.[16] In 5% dextrose, it is stable for six days at 4°C and four days at 25°C.[16]

Visualizations Synthetic Pathway of Voriconazole (Pfizer Process)





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Caption: Pfizer's synthetic route to Voriconazole.

Influence of Chemical Properties on Clinical Application





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Caption: Chemical properties guiding **Voriconazole**'s formulation.

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